![molecular formula C5H8F3NO2 B1596805 N-(3-Hydroxypropyl)trifluoroacetamide CAS No. 78008-15-8](/img/structure/B1596805.png)
N-(3-Hydroxypropyl)trifluoroacetamide
Overview
Description
N-(3-Hydroxypropyl)trifluoroacetamide (HPTA) is a synthetic compound with a variety of uses in scientific research. It is a derivative of trifluoroacetic acid, a strong acid commonly used in organic synthesis. HPTA has been used as a solvent, a reagent for chemical synthesis, and a substrate for enzymatic reactions. Its unique properties make it an attractive choice for a variety of laboratory experiments.
Scientific Research Applications
Nucleic Acid Detection
“N-(3-Hydroxypropyl)trifluoroacetamide” has been used in the field of nucleic acid detection. In a study titled “Efficient Nucleic Acid Detection by Templated Reductive Quencher Release” conducted at Stanford University, this compound was used in the preparation of oligonucleotides and DNA-conjugates .
Diels-Alder Reaction
This compound has been used in the Diels-Alder reaction, a chemical reaction between a conjugated diene and a substituted alkene, commonly termed the dienophile, to form a substituted cyclohexene system .
Pharmaceutical Testing
“N-(3-Hydroxypropyl)trifluoroacetamide” is used in pharmaceutical testing . It is often used as a reference standard for accurate results in pharmaceutical research and development.
Chemical Structure Analysis
The compound is used in chemical structure analysis. It contains total 18 bond(s); 10 non-H bond(s), 1 multiple bond(s), 3 rotatable bond(s), 1 double bond(s), 1 secondary amide(s) (aliphatic), 1 hydroxyl group(s), and 1 primary alcohol(s) . This makes it a subject of interest in the study of chemical structures.
Synthesis of Bioactive Compounds
“N-(3-Hydroxypropyl)trifluoroacetamide” is used in the synthesis of bioactive compounds. For instance, it has been used in the synthesis of (-)-4-demethoxy-7-deoxydaunomycinone , a compound of interest in medicinal chemistry.
Fluorescence Measurements
The compound has been used in fluorescence measurements, a technique used in various fields of research including biochemistry, medicine, and material science .
properties
IUPAC Name |
2,2,2-trifluoro-N-(3-hydroxypropyl)acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8F3NO2/c6-5(7,8)4(11)9-2-1-3-10/h10H,1-3H2,(H,9,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOTWHTFZRDJSCL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CNC(=O)C(F)(F)F)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8F3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00365762 | |
Record name | N-(3-Hydroxypropyl)trifluoroacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00365762 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-Hydroxypropyl)trifluoroacetamide | |
CAS RN |
78008-15-8 | |
Record name | N-(3-Hydroxypropyl)trifluoroacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00365762 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(3-Hydroxypropyl)trifluoroacetamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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